1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide
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Overview
Description
1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide is a chemical compound belonging to the indolium family. This compound is characterized by its unique structure, which includes a benz[e]indole core substituted with three methyl groups and a phenylmethyl group, along with an iodide ion. It is known for its applications in various scientific fields due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide typically involves the alkylation of 1H-benz[e]indole derivatives. The process includes:
Step 1: Alkylation of 1H-benz[e]indole with methyl iodide to introduce the methyl groups.
Step 2: Further alkylation with benzyl chloride to introduce the phenylmethyl group.
Step 3: The final product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenylmethyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the reduced indolium derivative.
Substitution: Formation of substituted indolium compounds.
Scientific Research Applications
1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: 1,2,3-Trimethyl-1-(phenylmethyl)-1H-benz[e]indolium iodide is unique due to its phenylmethyl substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H22IN |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
1-benzyl-1,2,3-trimethylbenzo[e]indol-3-ium;iodide |
InChI |
InChI=1S/C22H22N.HI/c1-16-22(2,15-17-9-5-4-6-10-17)21-19-12-8-7-11-18(19)13-14-20(21)23(16)3;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
SIPKCNJSDMUSGT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2)C.[I-] |
Origin of Product |
United States |
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